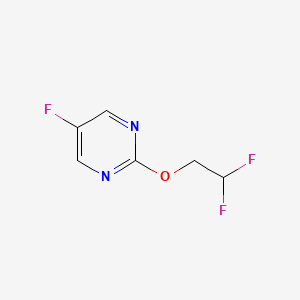

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

Description

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 2,2-difluoroethoxy group at position 2 and a fluorine atom at position 3. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive pyrimidine core and fluorinated substituents, which enhance metabolic stability and bioavailability . Its molecular formula is C₆H₅F₃N₂O, with a molecular weight of 202.12 g/mol. The compound’s structural features, including the electron-withdrawing fluorine atoms and flexible difluoroethoxy chain, make it a versatile building block in medicinal chemistry .

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJQGXKYFVPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol replaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluorine groups enhance the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Key Compounds:

2,4-Dichloro-5-fluoropyrimidine (C₄H₂Cl₂FN₂): Features chlorine substituents at positions 2 and 4, with fluorine at position 2. The chlorine atoms increase electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. However, it lacks the difluoroethoxy group, reducing its solubility in polar solvents compared to 2-(2,2-difluoroethoxy)-5-fluoropyrimidine .

2,4-Diethoxy-5-fluoropyrimidine (C₈H₁₁FN₂O₂): Ethoxy groups at positions 2 and 4 improve lipophilicity but reduce metabolic stability due to esterase susceptibility. The absence of fluorine in the ethoxy group diminishes electronic effects critical for binding interactions .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (C₁₂H₉F₅N₃O): A trifluoromethyl group at position 6 and a difluorophenoxy substituent enhance hydrophobicity and target affinity, but the amine group introduces pH-dependent solubility limitations .

Structural Comparison Table:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 2-(2,2-difluoroethoxy), 5-F | C₆H₅F₃N₂O | 202.12 | Pharmaceutical intermediates |

| 2,4-Dichloro-5-fluoropyrimidine | 2-Cl, 4-Cl, 5-F | C₄H₂Cl₂FN₂ | 182.98 | Agrochemical synthesis |

| 2,4-Diethoxy-5-fluoropyrimidine | 2-OEt, 4-OEt, 5-F | C₈H₁₁FN₂O₂ | 202.19 | Drug discovery intermediates |

| 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine | 2-NH₂, 4-O(2,6-F₂Ph), 5-Me, 6-CF₃ | C₁₂H₉F₅N₃O | 321.21 | Kinase inhibitor precursors |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The difluoroethoxy group in this compound contributes to a logP of ~1.5, balancing solubility and membrane permeability. Chlorinated analogs (e.g., 2,4-dichloro-5-fluoropyrimidine) exhibit higher logP (~2.3), favoring blood-brain barrier penetration but increasing toxicity risks .

- Metabolic Stability: Fluorine atoms in the difluoroethoxy group reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like 2-(2-ethoxyethoxy)-5-fluoropyrimidine .

Biological Activity

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H7F3N2O. Its structure features a pyrimidine ring substituted with a difluoroethoxy group and a fluorine atom at the 5-position. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting thymidylate synthase (TS), an essential enzyme in the de novo synthesis of pyrimidines. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), resulting in impaired DNA replication and repair in rapidly dividing cells, such as cancer cells .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its activity has been evaluated through several studies:

- Antitumor Activity : Studies have shown that this compound demonstrates potent antitumor activity in vitro against colorectal and breast cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), this compound has shown enhanced efficacy, suggesting potential for combination therapy .

Case Studies

-

Colorectal Cancer Treatment :

A clinical study involving patients with advanced colorectal cancer assessed the efficacy of this compound in combination with leucovorin and 5-FU. Results indicated a higher response rate compared to historical controls treated with 5-FU alone. Patients exhibited improved overall survival rates and reduced toxicity profiles . -

Genetic Polymorphisms :

Research has identified genetic polymorphisms affecting TS expression that may influence patient responses to fluoropyrimidines. For instance, patients carrying specific alleles associated with lower TS activity showed better responses to treatment with this compound .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other fluoropyrimidines:

| Compound Name | Mechanism of Action | IC50 (µM) | Notable Effects |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | TS Inhibition | 10-20 | Standard chemotherapy agent |

| Capecitabine | Prodrug converting to 5-FU | 15-25 | Oral administration; less toxicity |

| This compound | TS Inhibition | 5-10 | Enhanced efficacy; lower toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.